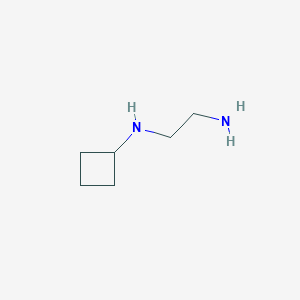
Ethyl 2-(3-bromophenyl)-2-cyanoacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Ethers like Ethyl 2-(3-bromophenyl)-2-cyanoacetate can undergo cleavage of the C–O bond by using strong acids . Protodeboronation of alkyl boronic esters is also a known reaction .Applications De Recherche Scientifique
Comprehensive Analysis of Ethyl 2-(3-bromophenyl)-2-cyanoacetate Applications
Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Synthesis of Aroylbenzoxepinones: Aroylbenzoxepinones are compounds that have shown promise for their analgesic properties. Ethyl 2-(3-bromophenyl)-2-cyanoacetate can be used as a reactant in the synthesis of these molecules, potentially contributing to the development of new pain relief medications .
Development of Cdc7 Kinase Inhibitors: Cdc7 kinase is an essential enzyme for DNA replication and is a target for cancer therapy. Derivatives of Ethyl 2-(3-bromophenyl)-2-cyanoacetate, specifically (heteroaryl)(carboxamido)arylpyrrole derivatives, have been investigated for their inhibitory activity against Cdc7 kinase, which could lead to new cancer treatments .
Sirtuin Inhibition for Antitumor Activity: Sirtuins are a class of proteins involved in cellular regulation and aging. Ethyl 2-(3-bromophenyl)-2-cyanoacetate has been used in the synthesis of cambinol analogs, which are known for their sirtuin inhibition properties. This inhibition has implications in antitumor activity and could be a pathway for developing new anticancer drugs .
Asymmetric Hydrogenation Catalysts: Ethyl 2-(3-bromophenyl)-2-cyanoacetate is involved in the creation of TunePhos-type diphosphine ligands. These ligands are used in asymmetric hydrogenation, a critical reaction in creating pharmaceuticals and fine chemicals with high enantiomeric purity .
Biological Potential of Indole Derivatives: Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Ethyl 2-(3-bromophenyl)-2-cyanoacetate may serve as a precursor in the synthesis of indole derivatives, thus contributing to research in these areas .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBQHOPHOXKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)







![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)

